3-(2-Chloroethoxy)propanenitrile
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Overview
Description
3-(2-Chloroethoxy)propanenitrile is a chemical compound that belongs to the family of nitriles. It has the molecular formula C5H8ClNO and a molecular weight of 133.57 g/mol. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2-Chloroethoxy)propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing a hydroxynitrile.
Chemical Reactions Analysis
3-(2-Chloroethoxy)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Scientific Research Applications
3-(2-Chloroethoxy)propanenitrile has several applications in scientific research:
Polymer Synthesis: It is used as a monomer in the synthesis of polymers, contributing to specific material properties.
Synthetic Methodologies: The reactivity of this compound is explored in developing new synthetic methodologies and strategies.
Biomedical Research: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethoxy)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways . The chlorine atom can be substituted by other nucleophiles, leading to the formation of different products that can interact with biological targets .
Comparison with Similar Compounds
3-(2-Chloroethoxy)propanenitrile can be compared with other similar compounds, such as:
3-(2-Bromoethoxy)propanenitrile: Similar in structure but with a bromine atom instead of chlorine.
3-(2-Iodoethoxy)propanenitrile: Similar in structure but with an iodine atom instead of chlorine.
3-(2-Fluoroethoxy)propanenitrile: Similar in structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present .
Properties
IUPAC Name |
3-(2-chloroethoxy)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-2-5-8-4-1-3-7/h1-2,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKJOWJKHQXRRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607438 |
Source
|
Record name | 3-(2-Chloroethoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1740-67-6 |
Source
|
Record name | 3-(2-Chloroethoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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